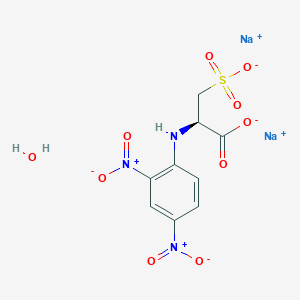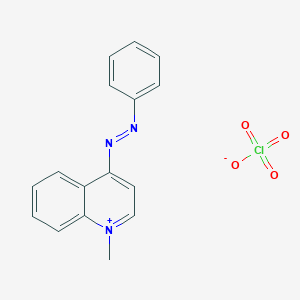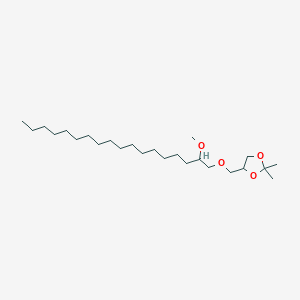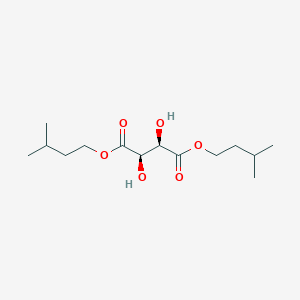
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, commonly known as tetralin, is a bicyclic hydrocarbon molecule with a phenyl group attached to it. It is widely used in organic synthesis as a solvent and a starting material for the production of various chemicals.
Wirkmechanismus
The mechanism of action of tetralin is not well understood. However, it is believed to act as a reducing agent and a hydrogen donor in various chemical reactions. It is also known to undergo various chemical transformations, such as oxidation and nitration, which make it a versatile molecule for use in organic synthesis.
Biochemische Und Physiologische Effekte
Tetralin has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is considered to be relatively safe for use in laboratory experiments. It has been shown to have some anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Tetralin has several advantages for use in laboratory experiments. It is a relatively cheap and readily available solvent, which makes it an attractive option for use in organic synthesis. It is also a stable molecule that can be easily handled and stored. However, tetralin has some limitations, including its low solubility in water and its potential to form explosive peroxides when exposed to air.
Zukünftige Richtungen
There are several future directions for the study of tetralin. One potential area of research is the development of new synthetic methods for the production of tetralin and its derivatives. Another area of research is the study of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the use of tetralin as a solvent for the production of novel materials, such as carbon fibers and graphene, is an area of ongoing research.
Synthesemethoden
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the reduction of 1,2,3,4-tetrahydronaphthalene, and the cyclization of 1-phenyl-1,2,3,4-tetrahydronaphthalene. The most common method is the hydrogenation of naphthalene, which involves the use of a hydrogen gas and a catalyst such as nickel or platinum. The reaction takes place under high pressure and temperature, resulting in the formation of tetralin.
Wissenschaftliche Forschungsanwendungen
Tetralin has been extensively studied for its applications in various scientific fields. In organic synthesis, it is used as a solvent for the production of various chemicals, including pharmaceuticals, fragrances, and polymers. It is also used as a starting material for the synthesis of other chemicals, such as tetralone and tetralinylidene. In the field of materials science, tetralin is used as a solvent for the production of carbon fibers and as a precursor for the production of graphene.
Eigenschaften
CAS-Nummer |
18943-13-0 |
|---|---|
Produktname |
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
4a-phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-9-11-16(13-6-2-1-3-7-13)10-5-4-8-14(16)12-15/h1-3,6-7,12H,4-5,8-11H2 |
InChI-Schlüssel |
MQJLBNNDHOACIN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
Synonyme |
4,4a,5,6,7,8-Hexahydro-4a-phenylnaphthalen-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)




![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)


